

experimental setup for fendizoic acid synthesis in the lab

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Compound of Interest

Compound Name: Fendizoic acid

Cat. No.: B1329940

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An experimental setup for the synthesis of **fendizoic acid** in a laboratory setting is detailed below. This document provides the necessary protocols and data for researchers, scientists, and professionals involved in drug development.

Application Notes

Fendizoic acid, with the systematic IUPAC name 2-(6-hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, is a synthetic organic compound.[1] It serves a significant role in the pharmaceutical industry, primarily as a salt-forming agent. Its carboxylic acid group reacts with basic amine compounds to form stable salts, a critical property for improving the physicochemical characteristics of a drug substance.[1]

A notable application is its use in forming the fendizoate salt of antitussive agents like cloperastine and its levo-isomer, levocloperastine.[1][2] **Fendizoic acid** is believed to enhance the efficacy and prolong the duration of action of the active pharmaceutical ingredient.[1][3] The primary synthesis route for **fendizoic acid** is a selective Friedel-Crafts acylation reaction between 2-phenylphenol and phthalic anhydride.[1]

Experimental Protocol: Synthesis of Fendizoic Acid

This protocol details the laboratory-scale synthesis of **fendizoic acid** via Friedel-Crafts acylation.

1. Materials and Reagents:

- 2-Phenylphenol (CAS: 90-43-7)
- Phthalic anhydride (CAS: 85-44-9)
- Anhydrous Aluminum chloride (AlCl_3) (CAS: 7446-70-0)
- Various organic solvents (e.g., nitrobenzene, carbon disulfide)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH) solution
- Distilled water
- Drying agent (e.g., anhydrous sodium sulfate)

2. Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Thermometer
- Beakers, flasks, and other standard laboratory glassware
- Filtration apparatus (e.g., Büchner funnel)
- pH meter or pH paper
- Rotary evaporator

3. Reaction Procedure:

- Step 1: Reaction Setup

- Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the setup from atmospheric moisture using drying tubes.
- In the flask, place 2-phenylphenol and an appropriate solvent.
- Step 2: Addition of Catalyst
 - Cool the flask in an ice bath.
 - Slowly add anhydrous aluminum chloride to the stirred solution. The addition should be portion-wise to control the initial exothermic reaction.
- Step 3: Addition of Phthalic Anhydride
 - Dissolve phthalic anhydride in a suitable solvent and place it in the dropping funnel.
 - Add the phthalic anhydride solution dropwise to the reaction mixture while maintaining the low temperature.
- Step 4: Reaction
 - After the addition is complete, slowly raise the temperature of the reaction mixture to 46°C.
[4]
 - Maintain the reaction at this temperature with continuous stirring for approximately 2 hours.[4]
- Step 5: Work-up and Isolation
 - Cool the reaction mixture to room temperature.
 - Carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
 - If the product precipitates, collect it by filtration. If it remains in the organic layer, transfer the mixture to a separatory funnel and separate the layers.

- Wash the organic layer with water.
- Step 6: Purification
 - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
 - Dissolve the crude solid in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then collect the purified crystals by filtration.
 - Dry the purified **fendizoic acid** in a vacuum oven.

Data Presentation

The following table summarizes the quantitative data for the synthesis of **fendizoic acid**.

Parameter	Value	Reference
Starting Material	2-Phenylphenol	[1][4]
Reagent	Phthalic anhydride	[1][4]
Catalyst	Aluminum trichloride (AlCl ₃)	[4]
Reaction Temperature	46 °C	[4]
Reaction Time	2 hours	[4]
Reported Yield	42.4%	[4]
Molecular Formula	C ₂₀ H ₁₄ O ₄	[4][5]
Molecular Weight	318.32 g/mol	[4][5]

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of **fendizoic acid**.

Caption: Chemical reaction pathway for **Fendizoic Acid** synthesis.

Caption: Experimental workflow for **Fendizoic Acid** synthesis.

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References

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